Piperazine, 1-(2-((4-methyl-5-thiazolyl)oxy)ethyl)-4-(3-(trifluoromethyl)phenyl)-, dihydrochloride
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Overview
Description
Piperazine, 1-(2-((4-methyl-5-thiazolyl)oxy)ethyl)-4-(3-(trifluoromethyl)phenyl)-, dihydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(2-((4-methyl-5-thiazolyl)oxy)ethyl)-4-(3-(trifluoromethyl)phenyl)-, dihydrochloride typically involves multiple steps, including the formation of the piperazine ring, the introduction of the thiazolyl and trifluoromethylphenyl groups, and the final hydrochloride salt formation. Common reagents used in these reactions include thionyl chloride, trifluoromethylbenzene, and various catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Piperazine derivatives, including this compound, can undergo various chemical reactions such as:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce primary or secondary amines.
Scientific Research Applications
Piperazine, 1-(2-((4-methyl-5-thiazolyl)oxy)ethyl)-4-(3-(trifluoromethyl)phenyl)-, dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolyl and trifluoromethylphenyl groups may play a crucial role in binding to these targets, leading to the modulation of biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- Piperazine, 1-(2-(2-hydroxyethyl)-4-(3-(trifluoromethyl)phenyl)-
- Piperazine, 1-(2-(4-methyl-5-thiazolyl)ethyl)-4-(3-(trifluoromethyl)phenyl)-
Uniqueness
The unique combination of the thiazolyl and trifluoromethylphenyl groups in Piperazine, 1-(2-((4-methyl-5-thiazolyl)oxy)ethyl)-4-(3-(trifluoromethyl)phenyl)-, dihydrochloride distinguishes it from other piperazine derivatives
Properties
CAS No. |
136996-64-0 |
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Molecular Formula |
C17H22Cl2F3N3OS |
Molecular Weight |
444.3 g/mol |
IUPAC Name |
4-methyl-5-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethoxy]-1,3-thiazole;dihydrochloride |
InChI |
InChI=1S/C17H20F3N3OS.2ClH/c1-13-16(25-12-21-13)24-10-9-22-5-7-23(8-6-22)15-4-2-3-14(11-15)17(18,19)20;;/h2-4,11-12H,5-10H2,1H3;2*1H |
InChI Key |
OHNYZXJXEITQBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)OCCN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F.Cl.Cl |
Origin of Product |
United States |
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